molecular formula C5H12O3S B1266480 1-Propanol, 2-methyl-2-(methylsulfonyl)- CAS No. 25841-38-7

1-Propanol, 2-methyl-2-(methylsulfonyl)-

Cat. No.: B1266480
CAS No.: 25841-38-7
M. Wt: 152.21 g/mol
InChI Key: VGTHOALDAXYSSP-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Sciences

While specific historical records detailing the first synthesis of 1-Propanol, 2-methyl-2-(methylsulfonyl)- are not extensively documented, the development of sulfone chemistry provides a relevant backdrop. The synthesis of sulfones, organosulfur compounds characterized by a sulfonyl group (R-S(=O)₂-R'), has been a subject of study for over a century. wikipedia.org Initially, methods for preparing sulfones involved the oxidation of thioethers and sulfoxides. wikipedia.org Over time, more sophisticated methods have emerged, including reactions utilizing sulfur dioxide and sulfonyl halides. wikipedia.org

The significance of sulfone-containing compounds in the chemical sciences is vast and well-established. They are recognized for their diverse applications, ranging from high-performance polymers to pharmaceuticals. nih.govbritannica.com The general class of β-hydroxy sulfones, to which 1-Propanol, 2-methyl-2-(methylsulfonyl)- belongs, are valuable synthetic intermediates. nih.gov

Scope and Relevance of Current Research Trends

Current research in the field of sulfone chemistry is vibrant, with a focus on developing sustainable and efficient synthetic methods. nih.gov Modern approaches often utilize photocatalysis and metal-catalyzed reactions to construct sulfone-containing molecules. mdpi.com The versatility of sulfones as "chemical chameleons" continues to be explored, as their reactivity can be tailored for various synthetic transformations. nih.gov

Although research explicitly centered on 1-Propanol, 2-methyl-2-(methylsulfonyl)- is not abundant, its role as a potential building block in organic synthesis remains relevant. The methylsulfonyl group is known to enhance the reactivity of adjacent functional groups, making it a useful component in the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. cymitquimica.com The study of such bifunctional compounds contributes to the broader understanding of how different functional groups influence molecular properties and reactivity.

Structural Features and Functional Group Influence

The distinct chemical behavior of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is a direct consequence of its unique molecular architecture, which features a tertiary alcohol and a methylsulfonyl group.

Physicochemical Properties of 1-Propanol, 2-methyl-2-(methylsulfonyl)-
PropertyValueSource
Molecular FormulaC₅H₁₂O₃S nih.gov
Molecular Weight152.21 g/mol nih.gov
CAS Number25841-38-7 nih.gov
IUPAC Name2-methyl-2-(methylsulfonyl)propan-1-ol nih.gov
AppearanceColorless to pale yellow liquid cymitquimica.com
SolubilitySoluble in water cymitquimica.com

Alcohol Moiety Considerations

The alcohol functional group in 1-Propanol, 2-methyl-2-(methylsulfonyl)- is a tertiary alcohol. This classification is significant due to the steric hindrance imposed by the three alkyl groups attached to the carbinol carbon. reddit.com This steric bulk can influence the reactivity of the hydroxyl group. For instance, tertiary alcohols are generally more resistant to oxidation compared to primary or secondary alcohols.

The presence of the hydroxyl group also allows for the formation of hydrogen bonds, which can affect the compound's physical properties, such as its boiling point and solubility in polar solvents. researchgate.net However, the significant steric hindrance around the tertiary alcohol in this molecule may reduce its ability to participate in intermolecular hydrogen bonding compared to less hindered alcohols. researchgate.netcdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-methylsulfonylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O3S/c1-5(2,4-6)9(3,7)8/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTHOALDAXYSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180496
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
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Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25841-38-7
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-methyl-2-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-2-methylpropan-1-ol
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis strategies for 1-Propanol, 2-methyl-2-(methylsulfonyl)- are centered on building the molecule from a foundational precursor, 2-Methyl-1-propanol (B41256), and introducing the key functional groups through sequential reactions. These approaches involve the activation of the primary alcohol and the subsequent formation of the sulfone moiety.

Starting Material Selection and Preparation

The selection of an appropriate starting material is critical for an efficient synthetic route. The structure of the target compound, featuring a quaternary carbon bonded to a hydroxymethyl group, a methyl group, and a methylsulfonyl group, points to precursors that contain the tert-butyl carbinol (2,2-dimethyl-1-propanol) core.

2-Methyl-1-propanol (isobutanol) serves as a readily available and logical starting point for the synthesis. Its primary hydroxyl group, however, is a poor leaving group for nucleophilic substitution. Therefore, the initial step in the synthetic sequence is the conversion of this hydroxyl group into a more reactive species, facilitating subsequent reactions.

To activate the hydroxyl group of 2-Methyl-1-propanol, it is often converted into a sulfonate ester, such as a mesylate. This transformation is typically achieved by reacting the alcohol with methylsulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.comnih.gov The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methylsulfonyl chloride. youtube.com This process results in the formation of 2-methylpropyl methanesulfonate. Crucially, this reaction converts the strongly basic hydroxide (B78521) leaving group into the resonance-stabilized and weakly basic mesylate anion, which is an excellent leaving group in subsequent nucleophilic substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.org

Table 1: Typical Conditions for Mesylation of Primary Alcohols
ReactantReagentBaseSolventTemperature
2-Methyl-1-propanolMethylsulfonyl Chloride (MsCl)Pyridine or TriethylamineDichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)0 °C to room temperature

Reagents and Catalytic Systems for Sulfone Formation

With an activated precursor in hand, the next critical step is the introduction of the methylsulfonyl group at the C2 position. This can be conceptualized through two primary pathways: the oxidation of a sulfide (B99878) (thioether) intermediate or the direct condensation with a methyl sulfone nucleophile.

A common and reliable method for forming sulfones is the oxidation of the corresponding sulfide. organic-chemistry.org This would necessitate a synthetic intermediate, specifically 1-Propanol, 2-methyl-2-(methylthio)-. The synthesis of this intermediate could be approached by reacting a suitable electrophile, such as 2-methyl-2-(bromomethyl)-1-propanol, with a methylthiolate salt.

Once the sulfide intermediate is obtained, it can be oxidized to the target sulfone. A variety of oxidizing agents can accomplish this transformation. The oxidation proceeds in a stepwise manner, first converting the sulfide to a sulfoxide (B87167) (1-Propanol, 2-methyl-2-(methylsulfinyl)-) and then to the desired sulfone. organic-chemistry.orgresearchgate.net

Common oxidants for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally benign oxidant. organic-chemistry.orgresearchgate.net The selectivity towards the sulfone can be controlled by the stoichiometry of the oxidant. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and effective reagent for oxidizing sulfides to sulfones. organic-chemistry.org

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting sulfides directly to sulfones.

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or unwanted side reactions, especially given the presence of the primary alcohol functionality. organic-chemistry.org

Table 2: Common Oxidizing Systems for Sulfide to Sulfone Conversion
Oxidizing AgentCatalyst/SolventTypical YieldsSelectivity
Hydrogen Peroxide (H₂O₂)Tantalum or Niobium Carbide / Acetic AcidHighCan be controlled to sulfoxide or sulfone organic-chemistry.org
m-CPBADichloromethane (CH₂Cl₂)Good to ExcellentHighly effective for sulfone formation organic-chemistry.org
Potassium Permanganate (KMnO₄)Manganese Dioxide SupportGoodStrong oxidation organic-chemistry.org

An alternative pathway to the sulfone is through a condensation reaction, which involves forming a new carbon-sulfur bond directly. researchgate.net This approach could involve the reaction of a suitable electrophile at the C2 position with a nucleophilic methylsulfinate salt (e.g., sodium methylsulfinate, CH₃SO₂Na). nih.gov

For instance, if a precursor like 2-bromo-2-methyl-1-propanol could be synthesized, its reaction with sodium methylsulfinate could potentially yield the target compound via an Sₙ2-type mechanism. Another possibility involves the reaction of an activated alcohol, like the mesylate of 2-methyl-1-propanol, with a carbanion stabilized by a methylsulfonyl group. However, creating a nucleophilic center at the C2 position of the propanol (B110389) backbone presents significant synthetic challenges.

A more plausible condensation approach involves activating the hydroxyl group of an alcohol with a catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) in the presence of sodium methylsulfinate. nih.gov This method facilitates the formation of a carbocation intermediate, which is then attacked by the sulfinate nucleophile. nih.gov While this has been demonstrated for allylic alcohols, its application to a primary alcohol like 2-methyl-1-propanol would likely require forcing conditions due to the relative instability of the primary carbocation that would need to form after rearrangement.

Reaction Conditions Optimization

Optimizing the reaction conditions for the synthesis, presumed to be the oxidation of 2-methyl-2-(methylthio)-1-propanol, is crucial for maximizing synthetic efficiency. Key factors include the choice of solvent, temperature, and pressure.

The choice of solvent plays a pivotal role in the oxidation of thioethers to sulfones. The reaction's efficiency is influenced by the solvent's ability to dissolve reactants and stabilize intermediates. For oxidations using common reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), a range of solvents can be employed.

Research into thioether oxidation indicates that ketone-based solvents such as acetone (B3395972) or butanone are effective, particularly when using H₂O₂ with a metal catalyst google.com. Chlorinated solvents like dichloromethane (DCM) are also widely used, especially for reactions involving m-CPBA researchgate.net. The selection is often based on balancing reactant solubility, reaction rate, and ease of post-reaction workup. In some cases, controlling the solvent can also influence chemoselectivity, preventing over-oxidation of other sensitive functional groups within the molecule organic-chemistry.org.

Table 1: Representative Solvent Systems for Thioether to Sulfone Oxidation This table illustrates common systems for the oxidation of thioethers to sulfones, which is the presumed synthetic route for 1-Propanol, 2-methyl-2-(methylsulfonyl)-.

Oxidant Common Solvents Catalyst (if applicable) Typical Application
Hydrogen Peroxide (H₂O₂) Acetone, Butanone, Water Metal compounds (e.g., Sodium Tungstate) Green chemistry approach, scalable google.comorganic-chemistry.org.
m-CPBA Dichloromethane (DCM), Chloroform None General laboratory synthesis, good selectivity researchgate.netreddit.com.
Temperature and Pressure Parameters

Temperature is a critical parameter in the synthesis of sulfones from thioethers, directly impacting reaction rate and selectivity. Oxidation reactions are typically exothermic, and temperature control is necessary to prevent runaway reactions and the formation of byproducts.

Studies on thioether oxidation show that reaction temperatures can range from 10°C to 80°C google.com. Lower temperatures, sometimes achieved with an ice bath, are often used at the beginning of the reaction, especially during the slow addition of the oxidant, to maintain control. The reaction mixture may then be allowed to warm to room temperature or heated to achieve a complete conversion to the sulfone. Temperature can also be a tool for selectivity; the oxidation of a sulfide to a sulfoxide is often faster and occurs at lower temperatures than the subsequent oxidation of the sulfoxide to the sulfone researchgate.net. Therefore, achieving a high yield of the sulfone requires sufficient thermal energy to drive the second oxidation step to completion organic-chemistry.org.

These liquid-phase oxidations are almost exclusively conducted at atmospheric pressure, simplifying the required experimental setup. Pressure is not a significant parameter for optimizing the efficiency of this specific transformation.

Stereochemical Control in Synthesis

The topic of stereochemical control is not applicable to the synthesis of 1-Propanol, 2-methyl-2-(methylsulfonyl)-. The target molecule is achiral, as it does not possess any stereocenters. The central carbon atom, to which the hydroxyl-bearing methyl group, a second methyl group, and the methylsulfonyl group are attached, is not bonded to four different substituents. Therefore, the synthesis does not produce stereoisomers, and considerations such as enantioselectivity or diastereoselectivity are irrelevant.

While methods for the regio- and enantioselective synthesis of complex chiral sulfones are an active area of research, these advanced catalytic systems are not necessary for the preparation of this specific achiral compound nih.govresearchgate.net.

Derivatization Strategies of 1-Propanol, 2-methyl-2-(methylsulfonyl)-

Derivatization of the title compound focuses on the transformation of its two primary functional groups: the hydroxyl moiety and the methylsulfonyl group.

Functional Group Transformations of the Hydroxyl Moiety

The primary hydroxyl (-OH) group is a versatile site for chemical modification, allowing for the synthesis of various derivatives. Common transformations include esterification and silylation, which are often used to modify the compound's polarity, volatility for analytical purposes, or to act as a protecting group in further synthetic steps libretexts.orgwikipedia.org.

Esterification: The alcohol can be converted into an ester through acylation with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as triethylamine or pyridine libretexts.org. For example, reaction with phenylacetyl chloride at an elevated temperature (e.g., 50°C) would yield the corresponding phenylacetate (B1230308) ester acs.org. This transformation replaces the polar hydroxyl group with a less polar, more sterically hindered ester group.

Silylation: The formation of silyl (B83357) ethers is another common derivatization strategy, particularly for gas chromatography (GC) analysis gcms.cz. Reagents such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl group to form a tert-butyldimethylsilyl (TBDMS) ether. These derivatives are significantly more volatile and thermally stable than the parent alcohol gcms.cz. The TBDMS ethers also exhibit enhanced stability towards hydrolysis compared to simpler trimethylsilyl (B98337) (TMS) ethers gcms.cz.

Table 2: Common Derivatization Strategies for the Hydroxyl Group

Reaction Type Reagent Example Resulting Functional Group Purpose of Derivatization
Esterification (Acylation) Phenylacetyl chloride / Triethylamine Ester (-O-C(=O)R) Decrease polarity; Introduce chromophore libretexts.orgacs.org.

Modifications of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is known for its high chemical stability and is generally inert to many reaction conditions wikipedia.org. It is resistant to both oxidation and mild reduction. However, specific and powerful reagents can be used to modify or remove it.

Reduction to Sulfide: The sulfone functional group can be reduced back to the corresponding thioether. This transformation requires potent reducing agents. Diisobutylaluminum hydride (Dibal-H) has been shown to be an effective reagent for the reduction of various sulfones to their corresponding sulfides, a transformation that is often difficult to achieve with milder reagents cdnsciencepub.com.

Reductive Desulfonylation: It is also possible to completely remove the methylsulfonyl group, replacing the C-S bond with a C-H bond. This process, known as reductive desulfonylation, typically requires harsh conditions, such as the use of dissolving metals (e.g., sodium or lithium in liquid ammonia) or metal amalgams like sodium amalgam wikipedia.org. These methods proceed via radical intermediates and effectively cleave the carbon-sulfur bond.

Table 3: Reductive Modifications of the Methylsulfonyl Group

Reaction Type Reagent Example Resulting Structure Description
Reduction to Sulfide Diisobutylaluminum hydride (Dibal-H) Thioether (-S-CH₃) Converts the sulfone back to the thioether cdnsciencepub.com.

Formation of Analogues and Related Compounds

The molecular structure of 1-Propanol, 2-methyl-2-(methylsulfonyl)- serves as a scaffold for the synthesis of various structurally related compounds, including valuable vinylsulfone derivatives and other organosulfur analogues. These transformations leverage the reactivity of the hydroxyl and methylsulfonyl groups to build molecular complexity.

Vinylsulfone Derivatives

Vinyl sulfones are important intermediates in organic synthesis. One common pathway to vinyl sulfones is the dehydration of β-hydroxy sulfones. In the context of 1-Propanol, 2-methyl-2-(methylsulfonyl)-, a dehydration reaction would theoretically yield isopropenyl methyl sulfone. A prominent example of a simple vinyl sulfone is methyl vinyl sulfone, also known as (methylsulfonyl)ethene. sigmaaldrich.comnih.gov This compound is used as a derivatization reagent in analytical chemistry and in the preparation of modified polymers. sigmaaldrich.com

Other Organosulfur Analogues

The synthesis of other organosulfur compounds is a broad field with significant advancements in sustainable methods. nih.gov Analogues of 1-Propanol, 2-methyl-2-(methylsulfonyl)- include compounds where the oxidation state of the sulfur atom is varied. For instance, the corresponding sulfoxide, 1-Propanol, 2-methyl-2-(methylsulfinyl)-, is a related compound. nih.gov Generally, sulfoxides can be prepared by the controlled oxidation of sulfides, and sulfones can be reduced to sulfoxides.

Furthermore, the principles used in synthesizing various organosulfur compounds can be applied to this family of molecules. This includes the formation of sulfonamides and sulfonyl hydrazides, often through reactions involving sulfonyl chlorides. researchgate.netresearchgate.net The development of electrochemical methods offers a green and sustainable alternative for preparing and modifying a wide range of organosulfur compounds, including sulfoxides, sulfones, and sulfonamides. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of organosulfur compounds aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.gov Key areas of focus include the use of benign solvents and the optimization of atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives or to eliminate them entirely. ijsr.net Water is considered an ideal green solvent as it is cheap, non-toxic, and non-flammable. ijsr.netmdpi.com Research has demonstrated the successful synthesis of sulfonyl hydrazides in water, providing an environmentally friendly alternative to traditional methods that use organic solvents. researchgate.netdoaj.org

Other green solvents and conditions have been successfully employed in the synthesis of related compounds. Ethanol, a bio-based solvent, is a greener alternative that aligns with the principles of using renewable feedstocks. researchgate.netsigmaaldrich.com Solvent-free approaches, such as mechanochemical synthesis in a mixer mill or grindstone chemistry, represent another frontier in green synthesis, offering reduced waste and simpler workup procedures. youtube.comorientjchem.org

Interactive Table: Comparison of Green Solvent Systems
Solvent SystemAdvantagesExample ApplicationCitations
Water Non-toxic, non-flammable, cheap, widely available.Organic solvent-free synthesis of sulfonyl hydrazides. researchgate.netmdpi.comdoaj.org
Ethanol Bio-based, renewable, less toxic than many organic solvents.Synthesis of sulfonamides from thiols. researchgate.netsigmaaldrich.com
Ionic Liquids Can act as both solvent and catalyst, low volatility.Synthesis of 2-aminothiophenes. mdpi.com
Solvent-Free (Mechanochemistry) Eliminates solvent waste, can lead to faster reactions.Synthesis of sulfonyl fluorides. youtube.com

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The goal is to design synthetic routes that maximize atom economy, thereby minimizing the generation of waste byproducts. acs.org An ideal reaction would have 100% atom economy, where all reactant atoms are found in the final product. wikipedia.org

Addition reactions are typically high in atom economy, whereas substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org The innovative use of sulfur in photocatalytic, electrochemical, and metal-catalyzed processes can open new avenues for environmentally friendly chemical processes by focusing on atom economy and waste reduction. nih.govresearchgate.net

Waste in chemical processes is also quantified by the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the product. tudelft.nl The fine chemical and pharmaceutical industries traditionally have high E-factors, and a key goal of green chemistry is to reduce this value by designing more efficient, waste-free processes. tudelft.nl

Interactive Table: Atom Economy of a Hypothetical Reaction
Reaction TypeGeneric EquationAtom EconomyWaste Generated
Addition A + B → C100%None
Substitution A-B + C → A-C + B< 100%Stoichiometric byproduct (B)
Elimination A-B → A + B< 100%Stoichiometric byproduct (B)

This table illustrates the concept. The actual atom economy depends on the molecular weights of the reactants and products. wikipedia.org

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Formation Reactions

The formation of 1-Propanol, 2-methyl-2-(methylsulfonyl)- typically involves the creation of a carbon-sulfur bond and a carbon-oxygen bond on adjacent carbon atoms. Mechanistic studies on the synthesis of β-hydroxy sulfones, the class of compounds to which 1-Propanol, 2-methyl-2-(methylsulfonyl)- belongs, have elucidated several key pathways and intermediates.

The synthesis of β-hydroxy sulfones can be approached through various routes that involve either electrophilic or nucleophilic species as key reactants.

One common strategy involves the nucleophilic ring-opening of epoxides . In this pathway, a nucleophilic sulfur species, such as a sulfinate anion, attacks an epoxide. For the synthesis of 1-Propanol, 2-methyl-2-(methylsulfonyl)-, this would involve the reaction of 2-methyl-1,2-epoxypropane with a methylsulfinate salt. The reaction is typically catalyzed by an acid or a Lewis acid, which activates the epoxide ring towards nucleophilic attack. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, leading to the desired product.

Alternatively, the formation can proceed through the electrophilic addition to an alkene . In this scenario, an electrophilic sulfur species adds to an alkene, followed by the introduction of the hydroxyl group. For the target molecule, the starting alkene would be 2-methyl-1-propene. The reaction could be initiated by an electrophilic reagent derived from methanesulfonyl chloride in the presence of a Lewis acid. This would generate a carbocationic intermediate, which is then trapped by water to introduce the hydroxyl group.

A third approach involves the reaction of an α-sulfonyl carbanion with a carbonyl compound . This is a powerful carbon-carbon bond-forming reaction where a carbanion stabilized by the adjacent sulfonyl group acts as a nucleophile. To form 1-Propanol, 2-methyl-2-(methylsulfonyl)-, a methyl methylsulfonyl carbanion could react with acetone (B3395972). The resulting alkoxide would then be protonated to yield the final product.

The choice of pathway can be influenced by the availability of starting materials, desired stereochemistry, and reaction conditions.

The progression of the formation reactions of β-hydroxy sulfones is dictated by the generation and subsequent reaction of key intermediates.

In the epoxide ring-opening pathway , the crucial intermediate is the activated epoxide-catalyst complex. The regioselectivity of the nucleophilic attack is determined by the stability of the partial positive charges developed on the carbon atoms of the epoxide ring in the transition state. Following the nucleophilic attack by the sulfinate, an alkoxide intermediate is formed, which is subsequently protonated during workup to yield the final β-hydroxy sulfone.

In the alkene addition pathway , the initial electrophilic attack on the double bond of 2-methyl-1-propene leads to the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the feasibility of this pathway. This carbocation is then captured by a water molecule to form a protonated alcohol, which subsequently loses a proton to give 1-Propanol, 2-methyl-2-(methylsulfonyl)-.

In the α-sulfonyl carbanion pathway , the reaction proceeds through a tetrahedral alkoxide intermediate formed from the nucleophilic attack of the carbanion on the carbonyl carbon of acetone. This intermediate is stable until it is protonated in a subsequent step. The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions that influence the geometry of this intermediate.

The table below summarizes the key intermediates for the different formation pathways.

Formation PathwayKey Intermediates
Epoxide Ring-OpeningActivated Epoxide-Catalyst Complex, Alkoxide
Alkene AdditionTertiary Carbocation, Protonated Alcohol
α-Sulfonyl Carbanion Additionα-Sulfonyl Carbanion, Tetrahedral Alkoxide

For the nucleophilic attack on an epoxide , the transition state involves the simultaneous breaking of the C-O bond of the epoxide and the formation of the C-S bond. The geometry of the transition state, particularly the angle of nucleophilic attack, is crucial in determining the stereochemical outcome of the reaction.

In the electrophilic addition to an alkene , the rate-determining step is typically the formation of the carbocation intermediate. The transition state for this step involves the interaction of the alkene's π-orbital with the electrophilic sulfur species. The stability of this transition state is influenced by the electronic properties of both the alkene and the electrophile.

For the addition of an α-sulfonyl carbanion to a carbonyl group , the transition state resembles the geometry of the resulting tetrahedral intermediate. The energy of this transition state is influenced by steric interactions between the substituents on the carbanion and the carbonyl compound.

DFT (Density Functional Theory) calculations are a common computational tool used to model these transition states and predict reaction barriers, thus providing a deeper understanding of the reaction kinetics. mdpi.com

Reactivity Studies of 1-Propanol, 2-methyl-2-(methylsulfonyl)-

The reactivity of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is primarily governed by the two functional groups present in the molecule: the hydroxyl group and the methylsulfonyl group.

The hydroxyl group in 1-Propanol, 2-methyl-2-(methylsulfonyl)- is a primary alcohol, and as such, it can undergo a variety of typical alcohol reactions.

Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The kinetics of this SN2 reaction are sensitive to the steric bulk of the reactants.

The table below provides a summary of representative reactions of the hydroxyl group.

Reaction TypeReagentsProduct Functional Group
EsterificationCarboxylic Acid, Acid CatalystEster
Oxidation (Mild)PCCAldehyde
Oxidation (Strong)KMnO4Carboxylic Acid
EtherificationNaH, Alkyl HalideEther

The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbons. The sulfur atom in the sulfonyl group is also a potential electrophilic site.

Nucleophilic Substitution at Sulfur: While the sulfonyl group is generally a poor leaving group in nucleophilic substitution reactions at the adjacent carbon, direct nucleophilic attack at the sulfur atom can occur under certain conditions, leading to the cleavage of a carbon-sulfur bond. However, these reactions typically require harsh conditions.

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation is a key step in desulfonylation reactions. wikipedia.org

Elimination: In the presence of a strong base, β-hydroxy sulfones can undergo elimination reactions to form vinyl sulfones. nih.gov This reaction proceeds via the formation of an alkoxide, followed by the elimination of the sulfonyl group.

The following table summarizes some reactions involving the methylsulfonyl group.

Reaction TypeReagentsProduct Functional Group
ReductionLiAlH4Sulfide
EliminationStrong BaseVinyl Sulfone

Reactions Involving the Methylsulfonyl Group

Electron-Withdrawing Effects

The methylsulfonyl (–SO₂CH₃) group is a powerful electron-wthdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. researchgate.netstudypug.com This strong inductive effect significantly influences the electron density across the molecule. The sulfonyl group reduces the electron density on the adjacent tertiary carbon atom, making it more electrophilic and susceptible to nucleophilic attack. studypug.com This electron withdrawal also affects the acidity of nearby protons and the stability of potential intermediates in reactions. ucr.eduic.ac.uk

The electron-withdrawing nature of the sulfonyl group is generally stronger than that of a carbonyl group, which has implications for its reactivity in substitution and addition reactions. researchgate.net This effect polarizes the bonds connected to the carbon atom it is attached to, playing a crucial role in the molecule's chemical behavior. rsc.org

This table provides a generalized comparison of the electronic effects of various functional groups.

Regioselectivity in Nucleophilic Additions

The strong electron-withdrawing effect of the methylsulfonyl group is a key determinant of regioselectivity in nucleophilic addition reactions involving 1-Propanol, 2-methyl-2-(methylsulfonyl)-. Nucleophiles are chemical species that donate an electron pair to form a chemical bond. In the context of this molecule, the carbon atom directly attached to the sulfonyl group is rendered significantly electron-deficient, making it the primary site for nucleophilic attack. studypug.com

In reactions where a nucleophile is introduced, it will preferentially add to this electrophilic carbon. The steric hindrance caused by the tertiary nature of this carbon (being attached to a methyl group, a hydroxymethyl group, and the methylsulfonyl group) can influence the reaction rate but does not typically alter the site of attack for small to moderately sized nucleophiles. mdpi.com The geometry of the reactants and the nature of the solvent can also play a role in the stereochemical outcome of such additions. chemrxiv.org

Kinetic Studies and Rate Law Determination

While specific kinetic studies and a determined rate law for 1-Propanol, 2-methyl-2-(methylsulfonyl)- are not extensively documented in publicly available literature, the kinetics of its reactions can be inferred from the behavior of similar sulfonyl-containing alcohols.

Influence of Catalysts on Reaction Rates

The reaction rates of alcohols and sulfones can be significantly influenced by catalysts. Transition metal catalysts, such as those based on Ruthenium(II) and Nickel(II), have been shown to be effective in reactions involving the activation of C-H and S-O bonds in sulfonyl compounds and alcohols. researchgate.netresearchgate.netchemrxiv.org These catalysts can facilitate reactions like alkylation or olefination by lowering the activation energy of the reaction pathway. researchgate.net

Peptide-based catalysts have also been developed for enantioselective sulfonylation reactions of diols, suggesting that biocatalytic approaches could also be applied to modify the reaction rates and selectivity for 1-Propanol, 2-methyl-2-(methylsulfonyl)-. nih.gov Additionally, acid or base catalysis is a common strategy in reactions involving alcohols to enhance the reactivity of the hydroxyl group. organic-chemistry.org

Table 2: Potential Catalysts and Their Expected Influence on Reaction Rates

Catalyst Type Example Expected Effect on Rate Potential Reaction Type
Transition Metal Ru(II) Pincer Complex Rate Acceleration Dehydrogenative Coupling, Alkylation researchgate.netchemrxiv.org
Transition Metal Ni(II)-NHC Complex Rate Acceleration Julia-type Olefination researchgate.net
Organocatalyst Peptide-based Rate Acceleration, Enantioselectivity Sulfonylation nih.gov
Acid Catalyst H₂SO₄ Rate Acceleration Dehydration, Substitution
Base Catalyst NEt₃ Rate Acceleration Sulfonylation organic-chemistry.org

This table illustrates potential catalytic systems and their general effects on reactions involving sulfones and alcohols.

Temperature Dependence of Reaction Kinetics

The kinetics of chemical reactions are fundamentally dependent on temperature. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. For reactions involving 1-Propanol, 2-methyl-2-(methylsulfonyl)-, an increase in temperature would be expected to increase the rate of its reactions by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier.

The selectivity of certain reactions involving sulfonyl compounds can also be temperature-dependent. For instance, in the sulfonylation of β-dicarbonyl compounds, different products can be obtained by altering the reaction temperature, indicating a shift in the reaction mechanism or the relative rates of competing pathways. researchgate.net Determining the precise relationship between temperature and reaction rate for 1-Propanol, 2-methyl-2-(methylsulfonyl)- would require experimental kinetic studies at various temperatures to calculate the activation energy (Ea) and the pre-exponential factor (A).

Table 3: Illustrative Temperature Dependence of a Hypothetical Reaction Rate

Temperature (°C) Temperature (K) Hypothetical Rate Constant, k (s⁻¹)
25 298.15 1.0 x 10⁻⁵
35 308.15 2.2 x 10⁻⁵
45 318.15 4.7 x 10⁻⁵
55 328.15 9.8 x 10⁻⁵

This table presents hypothetical data to illustrate the general principle of how a reaction rate constant might change with temperature.

Environmental Chemical Transformations and Fate

Abiotic Degradation Pathways

There is no available data on the hydrolysis of 1-Propanol, 2-methyl-2-(methylsulfonyl)-. The susceptibility of its chemical structure to hydrolysis under various environmental pH conditions has not been studied.

Information regarding the photolytic decomposition of this compound is not available.

No studies have been found that investigate the degradation of 1-Propanol, 2-methyl-2-(methylsulfonyl)- initiated by hydroxyl (OH) radicals in the atmosphere or in aquatic environments. Therefore, its atmospheric lifetime and the kinetics of its reaction with OH radicals are unknown.

As there are no studies on its atmospheric degradation, the gas-phase degradation products of 1-Propanol, 2-methyl-2-(methylsulfonyl)- have not been identified.

Photolytic Decomposition in Atmospheric and Aquatic Systems

Biotransformation and Biodegradation Studies (Excluding Ecotoxicity)

There is no information available in the scientific literature concerning the microbial transformation or biodegradation of 1-Propanol, 2-methyl-2-(methylsulfonyl)-. Studies to determine its biodegradability and the metabolic pathways involved in its breakdown by microorganisms have not been reported.

Environmental Distribution and Partitioning Behavior (Focus on Chemical Processes)

Volatilization and Atmospheric Transport

Specific data regarding the volatility (e.g., vapor pressure, Henry's Law constant) and potential for atmospheric transport of 1-Propanol, 2-methyl-2-(methylsulfonyl)- are not available in the searched scientific literature. The atmospheric fate of a chemical is largely determined by its tendency to volatilize from surfaces and its subsequent reactions in the atmosphere, often with hydroxyl (OH) radicals. nih.govcopernicus.org Without key physical-chemical properties, an assessment of its atmospheric transport cannot be made.

Sorption and Mobility in Environmental Compartments

Information on the sorption and mobility of 1-Propanol, 2-methyl-2-(methylsulfonyl)- in environmental compartments such as soil and sediment is not documented in the available literature. The tendency of a chemical to adsorb to soil or sediment particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), dictates its mobility. nih.gov Chemicals with low sorption potential are more mobile and can potentially leach into groundwater. Due to the absence of data for this specific compound, its behavior in soil and sediment remains uncharacterized.

Information Unavilable for "1-Propanol, 2-methyl-2-(methylsulfonyl)-" in Catalysis and Industrial Processes

Following a comprehensive investigation of scientific literature, patents, and industrial chemistry resources, it has been determined that there is no publicly available information regarding the role of the chemical compound 1-Propanol, 2-methyl-2-(methylsulfonyl)- in the fields of catalysis and industrial chemical processes.

Extensive and targeted searches were conducted to gather data for a detailed article focusing on its use as a reactant or solvent in catalytic reactions, the development of catalytic systems for its production or transformation, and considerations for its process intensification and scale-up. These searches yielded no specific results for this particular compound.

While general information exists for related chemical classes, such as sulfonyl-containing molecules and alcohols in catalysis, or for the industrial production of structurally similar compounds like isobutanol (2-methyl-1-propanol), no documents, studies, or patents were found that specifically mention or detail the catalytic or industrial process applications of 1-Propanol, 2-methyl-2-(methylsulfonyl)-.

Therefore, the requested article, structured around the provided outline, cannot be generated with scientific accuracy and adherence to the specified topics due to the absence of relevant data in the public domain.

Catalysis and Industrial Chemical Processes

Process Intensification and Scale-Up Considerations

Continuous Flow Processes

Continuous flow chemistry represents a paradigm shift in the synthesis of specialty chemicals, including functionalized alcohols. nih.gov While specific research on the continuous flow synthesis of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is not extensively documented, the principles of flow chemistry can be applied to its hypothetical production. This method offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater consistency in product quality. springernature.com

In a potential continuous flow process for a compound like 1-Propanol, 2-methyl-2-(methylsulfonyl)-, reactants would be continuously pumped through a network of tubes and reactors. springernature.com The synthesis could involve the α-alkylation of a suitable sulfone precursor with an alcohol, a reaction that has been explored in the context of metal-catalyzed processes. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system would be crucial for maximizing yield and minimizing the formation of byproducts. researchgate.net For instance, the generation and reaction of potentially unstable intermediates can be managed more effectively in a continuous flow setup.

The integration of in-line purification and analysis techniques is another hallmark of modern continuous flow systems. acs.org This allows for real-time monitoring of the reaction and immediate adjustments to maintain optimal conditions. For a molecule with the structural complexity of 1-Propanol, 2-methyl-2-(methylsulfonyl)-, a multi-step continuous flow synthesis could be envisioned, where different reaction steps are "telescoped" without the need for isolating intermediates. acs.org

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Scale Well-suited for small-scale production and research. aeroliteengineers.comIdeal for both small-scale development and large-scale manufacturing.
Heat Transfer Can be inefficient, leading to localized hot spots.Highly efficient due to high surface-area-to-volume ratio.
Safety Handling of hazardous reagents can be risky at large scales.Smaller reaction volumes at any given time enhance safety.
Reproducibility Can vary between batches.High consistency and product quality.
Process Control More challenging to maintain precise control.Excellent control over reaction parameters. aeroliteengineers.com

Reactor Design and Optimization

The choice and design of a chemical reactor are critical for the efficient and safe production of any chemical, including hypothetically, 1-Propanol, 2-methyl-2-(methylsulfonyl)-. wikipedia.org The optimal reactor design is contingent on a multitude of factors including the reaction kinetics, thermodynamics, and the physical state of the reactants and catalysts. welcomehomevetsofnj.org Common reactor types in the chemical industry include stirred-tank reactors (STRs), plug flow reactors (PFRs), and packed bed reactors. chemicalengineeringguy.com

For a reaction involving a solid catalyst, a packed bed reactor might be suitable, where the catalyst particles are stationary, and the fluid reactants flow through them. chemicalengineeringguy.com In contrast, a continuous stirred-tank reactor (CSTR) would ensure uniform mixing of reactants, which is beneficial for reactions requiring consistent concentrations. wikipedia.org For a specialty chemical like 1-Propanol, 2-methyl-2-(methylsulfonyl)-, a tubular or microreactor, characteristic of flow chemistry, could offer the best control over the reaction environment. chemicalengineeringguy.com

The optimization of the reactor design involves a careful consideration of several parameters:

Residence Time: The duration reactants spend within the reactor, which directly influences the reaction conversion. fiveable.me

Temperature and Pressure: These conditions significantly affect reaction rates and selectivity. fiveable.me

Mixing: Efficient mixing is crucial for achieving homogeneity and enhancing reaction rates. welcomehomevetsofnj.org

Catalyst Selection: The choice of catalyst impacts the reaction's speed and the desired product yield. fiveable.me

Computational fluid dynamics (CFD) and other simulation tools are increasingly used to model and optimize reactor performance before physical construction, saving time and resources. welcomehomevetsofnj.org

Interactive Data Table: Key Parameters in Reactor Design

ParameterDescriptionImportance in Synthesis
Reaction Kinetics The study of reaction rates and mechanisms. welcomehomevetsofnj.orgDetermines the required reactor volume and operating conditions.
Thermodynamics Governs the feasibility and equilibrium of a reaction. welcomehomevetsofnj.orgInfluences the maximum achievable yield and heat management.
Mass Transfer The movement of reactants and products within the reactor.Affects the overall reaction rate, especially in multiphase systems.
Heat Transfer The management of heat generated or consumed by the reaction.Crucial for safety and maintaining optimal reaction temperature.

Sustainable Catalytic Approaches

The development of sustainable catalytic processes is a cornerstone of green chemistry, with significant implications for the pharmaceutical and fine chemical industries. researchgate.net While specific sustainable routes to 1-Propanol, 2-methyl-2-(methylsulfonyl)- are not established, general principles of sustainable catalysis would guide its hypothetical synthesis. A key objective is the replacement of hazardous and scarce metal catalysts, like palladium, with more abundant and less toxic alternatives such as iron, copper, or nickel. mdpi.comastrazeneca.com

Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers a highly selective and environmentally benign approach. mdpi.com An enzymatic process for a sulfonyl-containing alcohol would likely proceed under mild conditions in aqueous media, reducing the need for harsh organic solvents. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the molecule, potentially making it a substrate for specific enzyme classes. fiveable.me

Photocatalysis, which utilizes light to drive chemical reactions, is another promising sustainable strategy. astrazeneca.com This approach can enable novel reaction pathways that are not accessible through traditional thermal methods. The development of peptide-based catalysts has also shown promise for enantioselective sulfonylation reactions, which could be relevant for producing specific stereoisomers of chiral sulfonyl compounds. nih.gov

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. These principles emphasize waste prevention, atom economy, the use of renewable feedstocks, and designing for energy efficiency. Applying these principles to the synthesis of 1-Propanol, 2-methyl-2-(methylsulfonyl)- would involve a holistic assessment of the entire synthetic route to minimize its environmental footprint.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

Currently, there is a lack of established and optimized synthetic routes specifically for 1-Propanol, 2-methyl-2-(methylsulfonyl)- in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthesis methods. Key areas for exploration could include:

Retrosynthetic Analysis: A systematic retrosynthetic approach could identify potential starting materials and key bond formations. This may involve disconnection at the carbon-sulfur bond or the carbon-carbon backbone.

Starting Material Selection: Investigation into readily available and cost-effective precursors will be crucial for the economic viability of any proposed synthetic route.

Reaction Condition Optimization: Systematic studies to optimize reaction parameters such as solvent, temperature, catalyst, and reaction time will be necessary to maximize yield and purity.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting hypothetical routes that could be investigated.

Potential Synthetic Route Key Reaction Type Potential Advantages Potential Challenges
Oxidation of a Thioether PrecursorThioether OxidationPotentially straightforward final step.Control of oxidation state to the sulfone.
Nucleophilic SubstitutionSN2 ReactionPotentially high-yielding.Availability of suitable nucleophiles and electrophiles.
Grignard-type ReactionsCarbon-carbon bond formationVersatile for building the carbon skeleton.Functional group compatibility.

Deeper Mechanistic Understanding at the Molecular Level

A fundamental understanding of the reaction mechanisms involving 1-Propanol, 2-methyl-2-(methylsulfonyl)- is essential for controlling its synthesis and predicting its reactivity. Future research in this area should include:

Kinetic Studies: Investigating the rates of formation and consumption of the compound under various conditions can provide insights into the reaction order and the rate-determining step.

Isotopic Labeling Studies: The use of isotopically labeled reactants can help trace the pathways of atoms throughout a reaction, elucidating the mechanism of bond formation and cleavage.

Identification of Intermediates: Spectroscopic techniques could be employed to detect and characterize any transient intermediates, providing direct evidence for a proposed reaction pathway.

Advanced Computational Modeling for Property Prediction

In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the physicochemical properties and reactivity of 1-Propanol, 2-methyl-2-(methylsulfonyl)-. Key areas for computational investigation include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometry, electronic structure, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and intermolecular interactions of the compound in various environments.

Structure-Property Relationship Studies: Computational models can be developed to establish relationships between the molecular structure of 1-Propanol, 2-methyl-2-(methylsulfonyl)- and its macroscopic properties.

The following table outlines key properties of 1-Propanol, 2-methyl-2-(methylsulfonyl)- that can be predicted using computational methods.

Property Computational Method Predicted Information
Molecular GeometryDFTBond lengths, bond angles, dihedral angles.
Spectroscopic PropertiesDFTIR, NMR, and UV-Vis spectra.
Thermodynamic PropertiesDFTEnthalpy of formation, Gibbs free energy.
Solvation PropertiesMD SimulationsInteraction with different solvents.

Development of Highly Sensitive Analytical Techniques

To support future research, the development of robust and sensitive analytical methods for the detection and quantification of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is crucial. Research in this area should focus on:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, coupled with suitable detectors, should be developed for the separation and quantification of the compound in various matrices.

Mass Spectrometry (MS): The development of MS-based methods can provide high sensitivity and specificity for the identification and structural elucidation of the compound and its potential metabolites or degradation products.

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy will be essential for the structural confirmation and purity assessment of synthesized 1-Propanol, 2-methyl-2-(methylsulfonyl)-.

Investigation of Environmental Fate in Complex Matrices

Understanding the environmental behavior of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is critical for assessing its potential environmental impact. Future research should investigate:

Abiotic Degradation: Studies on hydrolysis, photolysis, and oxidation can determine the persistence of the compound in the environment.

Biotic Degradation: Investigating the microbial degradation of the compound will provide insights into its biodegradability.

Sorption and Transport: Studies on the sorption of the compound to soil and sediment particles will be important for predicting its mobility in the environment.

Innovative Applications in Advanced Materials

While no current applications for 1-Propanol, 2-methyl-2-(methylsulfonyl)- are documented, its unique combination of functional groups—a hydroxyl group and a sulfonyl group—suggests potential for its use in the development of advanced materials. Future research could explore its utility as:

A Monomer in Polymer Synthesis: The hydroxyl group could be utilized for polymerization reactions, potentially leading to new polymers with unique thermal or mechanical properties.

A Building Block in Organic Synthesis: The compound could serve as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals.

A Component in Functional Materials: The polar sulfonyl group could impart interesting properties, such as enhanced solubility or coordination capabilities, making it a candidate for use in the design of functional materials like ionic liquids or metal-organic frameworks.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the methylsulfonyl (-SO₂CH₃) and hydroxyl (-OH) groups. Expect deshielding effects (~δ 3.2–3.5 ppm for -SO₂CH₃) .
    • ¹³C NMR: Confirm the quaternary carbon (C2) bearing sulfonyl and methyl groups (~δ 60–70 ppm) .
  • Infrared (IR) Spectroscopy: Detect sulfonyl S=O stretches (~1350–1160 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .

How can researchers design experiments to assess the environmental persistence of 2-methyl-2-(methylsulfonyl)-1-propanol?

Advanced Research Question

  • Hydrolysis Studies: Conduct pH-dependent stability tests (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS/MS to identify hydrolysis products (e.g., sulfonic acids) .
  • Photodegradation: Expose the compound to UV light (λ = 254–365 nm) in aqueous and organic solvents. Use GC-FID to quantify residual concentrations and identify radical intermediates .
  • Soil Sorption: Apply batch equilibrium methods with varying soil types (e.g., loam, clay) to calculate organic carbon partition coefficients (Kₒc) .

What synthetic routes are available for 2-methyl-2-(methylsulfonyl)-1-propanol, and how do reaction conditions impact yield?

Advanced Research Question

  • Oxidation of Thioether Precursors:
    • React 2-methyl-2-(methylthio)-1-propanol with hydrogen peroxide (30%) in acetic acid at 60°C. Optimize molar ratios (e.g., 1:2 thioether:H₂O₂) to achieve >90% conversion .
    • Purify via fractional distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg) .
  • Alternative Pathway: Sulfonation of 2-methyl-1-propanol using methylsulfonyl chloride in pyridine. Monitor exothermic reactions to prevent side-product formation (e.g., sulfones) .

How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing sulfonyl group enhances the electrophilicity of adjacent carbons:

  • SN2 Mechanisms: Use kinetic studies with nucleophiles (e.g., NaCN, NaN₃) in polar aprotic solvents (DMF, DMSO). Compare activation energies with non-sulfonated analogs .
  • Leaving Group Stability: Evaluate the leaving group ability of -SO₂CH₃ via Hammett plots. The sulfonyl group stabilizes transition states, increasing reaction rates .

What computational methods can predict the toxicity profile of 2-methyl-2-(methylsulfonyl)-1-propanol?

Advanced Research Question

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic potential. High LUMO energy suggests reactivity with biological nucleophiles (e.g., glutathione) .
  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., oxidation at C1 or demethylation) .
  • QSAR Models: Train models using datasets of sulfone-containing compounds to estimate acute toxicity (e.g., LC₅₀ in fish) .

What chromatographic techniques are recommended for quantifying trace levels of this compound in biological matrices?

Basic Research Question

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Column: C18 (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
    • Ionization: Electrospray ionization (ESI) in negative mode (m/z 153 [M-H]⁻) .
  • Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Optimize recovery (>85%) with pH 7.0 phosphate buffer .

How can researchers resolve contradictions in reported stability data for this compound?

Advanced Research Question

  • Interlaboratory Studies: Collaborate with multiple labs to standardize protocols (e.g., temperature, humidity control) and validate reproducibility .
  • Degradation Product Identification: Use high-resolution mass spectrometry (HRMS) to differentiate between hydrolysis products and oxidation byproducts .
  • Statistical Analysis: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., light exposure, pH) causing data discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.